6,7-Dimethoxyisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
6,7-dimethoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCNYUAUZAUCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CNC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391355 | |
| Record name | 6,7-Dimethoxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16101-63-6 | |
| Record name | 6,7-Dimethoxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxy-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6,7 Dimethoxyisoquinolin 1 2h One and Structural Analogues
Established Synthetic Pathways to the Isoquinolone Core
Cyclization Reactions: Pomeranz–Fritsch–Bobbitt and Related Processes
The Pomeranz–Fritsch reaction, and its subsequent modification by Bobbitt, stands as a classical and reliable method for the synthesis of the isoquinoline (B145761) core. wikipedia.org This acid-promoted reaction involves the cyclization of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form the isoquinoline ring system. wikipedia.org The general mechanism proceeds through the formation of a benzalaminoacetal, followed by acid-catalyzed cyclization and subsequent aromatization to yield the isoquinoline product. wikipedia.org
A notable application of this methodology is in the synthesis of tetrahydroisoquinoline derivatives, which can be precursors to isoquinolones. For instance, the Pomeranz–Fritsch–Bobbitt synthesis has been successfully employed in the preparation of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.gov This approach involves the cyclization of a suitably substituted benzylamine (B48309) derivative bearing a two-carbon chain at the nitrogen atom with a good leaving group. mdpi.com
Petasis Reaction in Isoquinoline Synthesis
The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, has emerged as a powerful tool for the synthesis of substituted amines and amino acids, which are key intermediates for isoquinolone synthesis. mdpi.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction is valued for its operational simplicity, tolerance of a wide range of functional groups, and the ability to be performed under mild conditions. wikipedia.orgnih.gov
In the context of isoquinoline synthesis, the Petasis reaction can be strategically combined with other synthetic transformations. A prime example is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.gov In this multi-step synthesis, a Petasis reaction is first used to create a chiral morpholinone derivative. mdpi.comnih.gov This intermediate is then subjected to a Pomeranz–Fritsch–Bobbitt cyclization to construct the desired tetrahydroisoquinoline core. mdpi.comnih.gov This sequential approach highlights the versatility of the Petasis reaction in generating complex and stereochemically defined building blocks for isoquinoline synthesis. mdpi.commdpi.com
Regioselective Functionalization and Derivatization Strategies
Metalation-Enabled Approaches and Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, Negishi cross-coupling)
Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura and Negishi cross-coupling reactions are particularly prominent in the functionalization of heterocyclic systems like isoquinolones.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a versatile method for introducing aryl, heteroaryl, or alkyl substituents onto the isoquinoline core. thieme-connect.comresearchgate.net For example, the synthesis of 3-phenylisoquinolines has been achieved by the Suzuki-Miyaura coupling of a 3-triflyloxyisoquinoline derivative with various phenylboronic acids. nih.gov This methodology has also been extended to the synthesis of tetrazolo[5,1-a]isoquinolines through a domino sequence involving a Suzuki-Miyaura coupling followed by a [3 + 2] cycloaddition. acs.org The reaction conditions can be tuned to achieve regioselective functionalization, even in the presence of multiple reactive sites. researchgate.net
The Negishi cross-coupling reaction utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide or triflate, typically catalyzed by a palladium or nickel complex. wikipedia.orgyoutube.com A key advantage of the Negishi coupling is the high reactivity of the organozinc reagent, which often allows for milder reaction conditions and tolerance of a broader range of functional groups compared to other coupling methods. wikipedia.org This reaction is particularly useful for introducing alkyl groups. The preparation of organozinc reagents is often achieved through the transmetalation of organolithium or Grignard reagents with a zinc salt. youtube.com The Negishi coupling has been successfully applied to the synthesis of complex molecules, including intermediates for natural products and pharmaceuticals. youtube.comyoutube.com Its application in the late-stage functionalization of complex molecules, such as tryptophan derivatives, demonstrates its power and versatility. researchgate.net
Introduction of Diverse Substituents at Key Positions of the Isoquinolone Ring System
The ability to introduce a wide array of substituents at specific positions of the isoquinolone ring is crucial for structure-activity relationship (SAR) studies in drug discovery. Cross-coupling reactions are instrumental in achieving this goal.
For instance, the Suzuki-Miyaura coupling has been used to introduce various aryl and heteroaryl groups at the C3 position of the isoquinoline nucleus. In one study, 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline was converted to its triflate and then coupled with a variety of boronic acids to yield 3-substituted derivatives. nih.gov This approach allows for the systematic variation of the substituent at this position to explore its impact on biological activity.
Similarly, these coupling strategies can be employed to functionalize other positions of the isoquinolone ring, provided a suitable handle like a halogen or triflate is present. The choice of the cross-coupling reaction and the specific reaction conditions can influence the outcome and allow for the selective introduction of substituents.
Asymmetric Synthesis of Chiral 6,7-Dimethoxyisoquinoline (B95607) Derivatives
The development of asymmetric methods to synthesize chiral isoquinoline derivatives is of paramount importance, as the stereochemistry of these compounds often plays a critical role in their biological activity.
One successful strategy for the asymmetric synthesis of a 6,7-dimethoxyisoquinoline derivative involves a diastereoselective approach. As previously mentioned, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved by combining the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comnih.gov The stereoselectivity in this synthesis was controlled by the use of a chiral amine component in the initial Petasis reaction, which led to the formation of a diastereomeric morpholinone derivative that was then cyclized to the target chiral tetrahydroisoquinoline. mdpi.com
Another approach to asymmetric synthesis involves the use of chiral catalysts. For example, chiral BINOL-derived phosphoric acids have been used as catalysts in enantioselective Petasis-type reactions to produce chiral amino acids and their derivatives, which can serve as precursors for chiral isoquinolines. nih.gov The use of chiral auxiliaries attached to one of the reactants is also a common strategy to induce asymmetry in the final product.
The synthesis of complex, optically active isoquinoline-containing natural products and their analogues often relies on these asymmetric strategies to establish the correct stereochemistry at multiple chiral centers.
Diastereoselective Transformations and Enantiomeric Enrichment
A notable advancement in the synthesis of chiral precursors to 6,7-dimethoxyisoquinolin-1(2H)-one involves the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This method combines the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization, achieving a high degree of stereocontrol. mdpi.comtudelft.nl
The synthesis commences with the reaction of (R)-phenylglycinol with 2-bromo-1,1-diethoxyethane to form the chiral aminoacetal, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol. mdpi.com This chiral amine then participates in a Petasis reaction with 3,4-dimethoxyphenylboronic acid and glyoxylic acid. This three-component reaction proceeds diastereoselectively to yield two diastereomeric oxazin-2-ones. mdpi.com The major diastereomer is then isolated and carried forward.
Subsequent hydrogenolysis of the major diastereomer removes the phenylglycinol auxiliary, affording (R)-(–)-N-(2,2-diethoxyethyl)-3,4-dimethoxyphenylglycine. mdpi.com This intermediate undergoes a Pomeranz–Fritsch–Bobbitt cyclization in the presence of acid, followed by hydrogenation, to yield the target enantiomerically enriched (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com A similar strategy has been employed to synthesize the (+)-enantiomer with a high enantiomeric excess of 90%. mdpi.com
These methodologies provide a robust pathway to enantiomerically enriched building blocks that are crucial for the synthesis of chiral isoquinolone derivatives.
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in chemical transformations. wikipedia.orgyork.ac.ukresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.ukresearchgate.net After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.orgyork.ac.uk
In the synthesis of the precursor to this compound, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol acts as a chiral auxiliary. mdpi.com The stereocenter within the phenylglycinol moiety effectively controls the facial selectivity of the Petasis reaction, leading to the preferential formation of one diastereomer of the resulting oxazin-2-one. mdpi.com This diastereoselectivity is the cornerstone of the enantiomeric enrichment of the final tetrahydroisoquinoline-1-carboxylic acid product.
The choice of a suitable chiral auxiliary is critical and depends on several factors, including its ease of introduction and removal, its cost-effectiveness, and the level of diastereoselectivity it can induce. york.ac.ukresearchgate.net Common examples of chiral auxiliaries that have found broad application in asymmetric synthesis include oxazolidinones (popularized by Evans), pseudoephedrine, and trans-2-phenylcyclohexanol. wikipedia.org These auxiliaries have been successfully employed in a variety of reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions, to generate a wide range of chiral molecules. researchgate.net
Novel Synthetic Routes and Catalytic Innovations
The development of novel synthetic routes and the application of innovative catalytic systems are continuously expanding the toolkit for the construction of complex heterocyclic scaffolds like isoquinolones. This section highlights recent breakthroughs in this area.
Rhodium(III)-Catalyzed C–H Activation for Isoquinolone Scaffolds
Rhodium(III)-catalyzed C–H activation has emerged as a powerful and versatile tool for the synthesis of isoquinolones. nih.gov This methodology allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials.
In a typical approach, an aryl ketone O-acyloxime derivative reacts with an internal alkyne in the presence of a rhodium catalyst, such as [Cp*RhCl₂]₂ with a sodium acetate (B1210297) cocatalyst. nih.gov The reaction proceeds through a redox-neutral sequence involving ortho-rhodation to form a rhodacycle intermediate. This intermediate then undergoes C-H vinylation and subsequent C-N bond formation, with the N-O bond of the oxime acting as an internal oxidant to regenerate the active catalyst. nih.gov This process leads to the formation of highly substituted isoquinoline products.
This catalytic system has demonstrated broad substrate scope and functional group tolerance, making it a valuable method for the construction of a diverse library of isoquinolone derivatives. nih.gov
| Catalyst System | Reactants | Product | Reference |
| [Cp*RhCl₂]₂/NaOAc | Aryl ketone O-acyloxime, Internal alkyne | Substituted Isoquinoline | nih.gov |
| Rh(III) catalyst | Pyridin-2(1H)-ones, Alkynes | Functionalized 4H-quinolizin-4-ones | nih.gov |
Biosynthetic Approaches to the Isoquinoline Skeleton
Nature provides a blueprint for the synthesis of complex isoquinoline alkaloids through highly efficient and stereoselective enzymatic pathways. kegg.jpnih.gov Understanding these biosynthetic routes offers valuable insights for the development of biocatalytic and synthetic biology approaches for the production of these valuable compounds.
The biosynthesis of isoquinoline alkaloids in plants typically originates from the amino acid tyrosine. kegg.jp Tyrosine is first converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two precursors then undergo a Pictet-Spengler condensation, catalyzed by the enzyme norcoclaurine synthase (NCS), to form the central benzylisoquinoline scaffold, (S)-norcoclaurine.
From (S)-norcoclaurine, a series of enzymatic modifications, including O- and N-methylations, hydroxylations, and ring cyclizations, lead to the vast diversity of isoquinoline alkaloids found in nature. For instance, the berberine (B55584) bridge enzyme (BBE) plays a key role in the formation of the protoberberine skeleton by catalyzing an oxidative C-C bond formation. researchgate.net
The elucidation of these biosynthetic pathways and the characterization of the involved enzymes are opening up new avenues for the sustainable and scalable production of complex isoquinoline alkaloids through metabolic engineering in microbial hosts. kegg.jp
| Precursor | Key Enzyme(s) | Intermediate/Product | Reference |
| Tyrosine | Tyrosine decarboxylase, etc. | Dopamine, 4-hydroxyphenylacetaldehyde | kegg.jp |
| Dopamine, 4-hydroxyphenylacetaldehyde | Norcoclaurine synthase (NCS) | (S)-Norcoclaurine | kegg.jp |
| (S)-Reticuline | Berberine bridge enzyme (BBE) | (S)-Scoulerine | researchgate.net |
Pharmacological and Biological Activities of 6,7 Dimethoxyisoquinolin 1 2h One Derivatives
Antineoplastic and Multidrug Resistance (MDR) Reversal Studies
Derivatives of 6,7-dimethoxyisoquinolin-1(2H)-one have shown promise both as direct-acting anticancer agents and as modulators of multidrug resistance (MDR). Their mechanisms of action are multifaceted, involving the induction of cancer cell death and the inhibition of cellular machinery that allows cancer cells to evade the effects of chemotherapeutic drugs.
Mechanisms of Cytotoxicity and Anti-proliferative Effects
The cytotoxic and anti-proliferative effects of this compound derivatives are central to their potential as anticancer agents. Research has shown that these compounds can inhibit the growth of various cancer cell lines through the induction of apoptosis, or programmed cell death.
One study on a related quinolinone derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e), demonstrated its ability to inhibit cell growth and induce cell death in human ovarian cancer cell lines in a time- and dose-dependent manner. nih.gov The investigation revealed that this compound induced apoptosis, as evidenced by morphological changes, DNA fragmentation, and positive TUNEL-DAPI double-staining. nih.gov Mechanistically, the treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax. nih.gov Furthermore, the compound caused a G2/M cell cycle arrest by down-regulating cyclin B1 and cdk1. nih.gov
Quinazolinone-based compounds, which share structural similarities, have also been reported to exhibit high cytotoxicity against various cell lines. nih.gov The inhibition of enzymes like poly (ADP-ribose) polymerase 10 (PARP10) has been identified as one of the mechanisms through which some quinazolinone analogs exert their potent anticancer activity. nih.gov
The table below summarizes the cytotoxic activity of a selected derivative.
| Compound | Cancer Cell Line | Effect | Mechanism |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | Human ovarian cancer (2774 and SKOV3) | Inhibited cell growth, induced apoptosis, and caused G2/M cell cycle arrest. | Decreased Bcl-2, increased p53 and Bax, and down-regulated cyclin B1 and cdk1. nih.gov |
Modulation of ATP-Binding Cassette (ABC) Transporters
A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of chemotherapeutic drugs. mdpi.com This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. mdpi.comnih.gov Derivatives of this compound have been investigated for their ability to modulate these transporters, thereby reversing MDR.
P-glycoprotein (P-gp), also known as ABCB1, is a well-characterized ABC transporter that plays a crucial role in MDR. nih.gov The co-administration of P-gp inhibitors with anticancer drugs is a strategy to overcome this resistance. nih.gov
Several studies have highlighted the potential of this compound derivatives as P-gp inhibitors. For instance, a series of (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety were designed and synthesized. nih.gov One compound from this series, compound 14 , demonstrated better MDR reversal activity than the known P-gp inhibitor Tariquidar. nih.gov It was shown to increase the accumulation of the anticancer drug Adriamycin (ADM) and the fluorescent P-gp substrate rhodamine 123 (Rh123) in P-gp-overexpressing MCF7/ADM cells. nih.gov This increased drug accumulation led to enhanced ADM-induced apoptosis and inhibition of proliferation, migration, and invasion of the resistant cancer cells. nih.gov
Another study focused on WK-X-34 derivatives and identified compounds PID-5 and PID-9 as inhibitors of P-gp's transport function without significantly affecting its expression levels. nih.gov These compounds were found to reverse MDR by inhibiting the efflux of P-gp substrates. nih.gov
Furthermore, a series of 1,2-disubstituted 1,2,3,4-tetrahydroisoquinolines were synthesized and assayed for their P-gp inhibitory activity. nih.gov Five of the twenty-four synthesized compounds showed greater P-gp inhibition than the reference compound verapamil (B1683045). nih.gov Notably, one compound, (1'R,2R)-2-[2'-[2''-hydroxy-3''-(alpha-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl]propan-1-ol hydrochloride, was twice as effective as verapamil at a tenfold lower concentration. nih.gov
The table below presents data on the P-gp inhibitory activity of selected derivatives.
| Compound | Cell Line | Assay | Result |
| Compound 14 | MCF7/ADM | Adriamycin and Rhodamine 123 accumulation | Increased intracellular accumulation, reversing MDR. nih.gov |
| PID-5, PID-9 | SW620/AD300 | P-gp transport function | Inhibited P-gp efflux without altering its expression. nih.gov |
| (1'R,2R)-2-[2'-[2''-hydroxy-3''-(alpha-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl]propan-1-ol hydrochloride | MCF-7/Adr | Rhodamine 6G accumulation | Showed significantly greater P-gp inhibition than verapamil. nih.gov |
Multidrug Resistance-Associated Protein 1 (MRP-1), or ABCC1, is another important ABC transporter implicated in MDR. Research into the specific interactions of this compound derivatives with MRP-1 is an ongoing area of investigation to fully understand their potential in overcoming broad-spectrum drug resistance.
Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ABC transporter that contributes to resistance against a variety of anticancer drugs. nih.gov A study on the dually perfused rat placenta and the HRP-1 cell line demonstrated the role of Bcrp in limiting the passage of drugs. nih.gov The study utilized N-(4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]-phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide (GF120918), a known BCRP inhibitor containing the tetrahydroisoquinoline moiety, to demonstrate that inhibition of BCRP could significantly reduce the efflux of a model substrate. nih.gov This suggests that derivatives of this compound could potentially be developed as BCRP inhibitors to overcome resistance mediated by this transporter.
Targeted Inhibition of Cancer-Related Enzymes and Receptors (e.g., FGFR1, Topoisomerases)
In addition to their cytotoxic effects and ability to reverse MDR, derivatives of this compound have been explored as inhibitors of specific enzymes and receptors that are crucial for cancer cell growth and survival.
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive cancer cell proliferation, survival, and angiogenesis. medchem.org.uanih.gov Targeted inhibition of FGFR1 is a promising therapeutic strategy. medchem.org.uanih.gov While direct studies on this compound as an FGFR1 inhibitor are emerging, the development of small molecule inhibitors against FGFR1 is an active area of research. medchemexpress.comnih.govresearchgate.net The structural features of the isoquinoline (B145761) scaffold could be leveraged to design potent and selective FGFR1 inhibitors.
Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. nih.govbiomedpharmajournal.org They are validated targets for cancer chemotherapy because their inhibition leads to DNA damage and cell death, particularly in rapidly dividing cancer cells. nih.govnih.gov A study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, which are structurally related to the isoquinolinone core, identified them as a new class of topoisomerase I inhibitors. nih.govnih.gov Several of these compounds exhibited potent anticancer activity at sub-micromolar concentrations against a diverse panel of cancer cell lines. nih.govnih.gov Specifically, compounds 14e-h and 14m-p were found to stabilize the topoisomerase I-DNA cleavage complexes, leading to cancer cell death. nih.govnih.gov Compound 14m was particularly potent, with a GI50 MG-MID of 1.26 µM across the full NCI-60 cancer cell line panel. nih.gov
The table below summarizes the inhibitory activity of related quinoline (B57606) derivatives against Topoisomerase I.
| Compound Series | Target | Effect | Potency (Example) |
| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines (14e-h, 14m-p) | Topoisomerase I | Stabilized TOP1-DNA cleavage complexes, leading to cancer cell death. nih.govnih.gov | Compound 14m : GI50 MG-MID of 1.26 µM. nih.gov |
Neuropharmacological and Central Nervous System (CNS) Applications
Derivatives of this compound have demonstrated significant potential in the realm of neuropharmacology, exhibiting a range of effects on the central nervous system.
Neuroprotective Effects and Underlying Molecular Pathways
Isoquinoline derivatives have been investigated for their neuroprotective capabilities, with research pointing to their potential in mitigating neuronal damage. nih.gov These compounds, structurally related to neurotoxins like MPP+, are known to be present in the human brain and can cross the blood-brain barrier. nih.gov Their neuroprotective actions are thought to involve multiple pathways.
One key mechanism is the inhibition of mitochondrial complex I (NADH ubiquinone reductase), an enzyme crucial for cellular respiration. nih.gov Several isoquinoline derivatives have been shown to be potent inhibitors of this complex. nih.gov Additionally, some phytochemicals with structures that can be related to the isoquinoline core have demonstrated neuroprotective effects by modulating signaling pathways involved in apoptosis and inflammation. For instance, compounds have been reported to block c-Jun N-terminal kinase (JNK) phosphorylation and regulate BAX, key players in cell death pathways. mdpi.com Furthermore, the modulation of the NF-κB signaling pathway, which is central to the inflammatory response, has been implicated in the neuroprotective effects of related compounds. mdpi.com The activation of the BDNF/ERK/CREB pathway, crucial for neuronal survival and plasticity, has also been identified as a target for neuroprotection. nih.gov
Research on related compounds has also highlighted the importance of reducing oxidative stress and neuroinflammation. For example, the administration of 6-shogaol (B1671286) and its metabolite 6-paradol has been shown to reduce astrogliosis, microglial activation, and the expression of pro-inflammatory cytokines like TNF-α in animal models of neuroinflammation. nih.gov These findings suggest that this compound derivatives may exert their neuroprotective effects through a combination of anti-inflammatory, anti-oxidative, and anti-apoptotic mechanisms. nih.govnih.gov
Anticonvulsant Properties and Their Pharmacological Basis
A number of studies have highlighted the anticonvulsant potential of isoquinoline and quinazoline (B50416) derivatives. nih.govscilit.comnih.gov For instance, certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have shown significant anticonvulsant activity in animal models of epilepsy. scilit.com Specifically, 2-acetyl-1-(4′-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was identified as a potent anticonvulsant. scilit.com
The pharmacological basis for this activity is thought to be multifactorial. One proposed mechanism is the inhibition of carbonic anhydrase (CA) enzymes in the brain, which leads to an increase in CO2 concentration and can help manage epilepsy. mdpi.com Quinazolinone derivatives, which share structural similarities with the isoquinolinone core, have been investigated as CA inhibitors. nih.gov
Furthermore, structure-activity relationship (SAR) studies have provided insights into the features required for anticonvulsant activity. For example, in a series of N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides, compounds with specific substitutions demonstrated superior anticonvulsant effects compared to reference drugs. nih.gov The incorporation of amino acid moieties has also been explored as a strategy to enhance bioavailability and anticonvulsant potency. nih.gov Other research on related heterocyclic compounds, such as thiazolidin-4-one and pyrrolidine-2,5-dione derivatives, has also identified potent anticonvulsant agents, suggesting that diverse structural scaffolds can exhibit this activity. nih.govbiointerfaceresearch.com
Influence on Neurogenesis and Neuronal Plasticity
The influence of isoquinoline derivatives on neurogenesis and neuronal plasticity is an emerging area of research. While direct studies on this compound itself are limited, evidence from related compounds suggests a potential role. Neuroprotective effects are often intertwined with the promotion of neuronal survival and plasticity. nih.gov
For instance, the activation of the brain-derived neurotrophic factor (BDNF) pathway is a key mechanism for promoting neurogenesis and synaptic plasticity. nih.gov Research on nih.gov-gingerol, a compound with some structural similarities to isoquinoline derivatives, has shown that it can enhance the expression of BDNF through the activation of the Akt/CREB signaling pathway, leading to improved memory and cognitive function in animal models. nih.gov This suggests that compounds capable of modulating these pathways could positively influence neuronal plasticity.
Anti-Infective and Immunomodulatory Potentials
Beyond their effects on the central nervous system, derivatives of this compound have also shown promise as anti-infective and immunomodulatory agents.
Antibacterial Activities (e.g., FtsZ Targeting)
Several 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) and their quaternary ammonium (B1175870) derivatives have been synthesized and evaluated for their antibacterial activity against various bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov
A key molecular target for these compounds is the bacterial cell division protein FtsZ. nih.govnih.gov This protein is a homolog of eukaryotic tubulin and is essential for bacterial cytokinesis, making it an attractive target for novel antibiotics. frontiersin.orgmdpi.com The 3-phenylisoquinoline (B1583570) derivatives have been shown to bind to S. aureus FtsZ (SaFtsZ), stabilize its polymers, and inhibit its GTPase activity. nih.gov This disruption of FtsZ function ultimately leads to the inhibition of bacterial cell division. researchgate.net
Structure-activity relationship studies have revealed that the antibacterial potency of these derivatives is influenced by the lipophilicity of the substituent at the 3'-position of the phenyl ring. nih.gov Furthermore, the presence of a basic substituent at the 1-position, which would be protonated under physiological conditions, is associated with antibacterial activity. nih.gov For instance, 1-guanidinomethyl and 1-(2-guanidinoethyl) derivatives are active against both S. aureus and E. faecalis. nih.gov
| Compound Type | Target Bacteria | Mechanism of Action | Key Findings |
| 3-Phenylisoquinoline Derivatives | Staphylococcus aureus, Enterococcus faecalis (including MRSA and VRE) | Inhibition of FtsZ protein function | Activity is enhanced by increased lipophilicity of the 3'-substituent and the presence of a basic group at the 1-position. nih.govnih.gov |
| N-methyl Quaternary Ammonium Derivatives | Staphylococcus aureus | Not fully elucidated, likely related to FtsZ inhibition | Antibacterial activity observed against S. aureus. nih.gov |
Antiviral Efficacy (e.g., HIV-1 Reverse Transcriptase Inhibition)
Derivatives of the isoquinoline and quinazoline scaffolds have also been explored for their antiviral properties, particularly against the human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov One of the primary targets for anti-HIV drug development is the viral enzyme reverse transcriptase (RT), which is crucial for the replication of the viral genome. youtube.com
Some isoquinoline derivatives have been designed to inhibit the interaction between the HIV-1 Tat protein and the TAR RNA element, a critical step in viral gene expression. nih.gov Additionally, certain quinazolinone derivatives have been identified as non-nucleoside inhibitors of HIV-1 RT. researchgate.net These compounds bind to a site on the enzyme that is distinct from the active site for nucleotide incorporation, leading to a noncompetitive inhibition of its activity. researchgate.net
Furthermore, researchers have explored the development of dual inhibitors that target both the reverse transcriptase and integrase enzymes of HIV-1, which could offer a more effective therapeutic strategy. nih.gov Hybrid molecules incorporating isoquinoline and other heterocyclic scaffolds have been synthesized and shown to inhibit HIV-1 replication, in some cases in the submicromolar to nanomolar concentration range. nih.govnih.gov
| Derivative Class | Viral Target | Mechanism of Action |
| Isoquinoline Derivatives | HIV-1 Tat-TAR interaction | Inhibition of the binding between the Tat protein and TAR RNA. nih.gov |
| Quinazolinone Derivatives | HIV-1 Reverse Transcriptase | Non-nucleoside, noncompetitive inhibition of reverse transcriptase activity. researchgate.net |
| Hybrid Isoquinoline Derivatives | HIV-1 Reverse Transcriptase and Integrase | Dual inhibition of two key viral enzymes. nih.gov |
Anti-inflammatory and Antioxidant Mechanisms
Recent studies have highlighted the potential of this compound derivatives in mitigating inflammation and oxidative stress through various mechanisms.
The anti-inflammatory properties of this class of compounds have been demonstrated through the specific inhibition of key enzymes in the inflammatory cascade. One notable derivative, 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, has been identified as a potent and selective inhibitor of cyclooxygenase-II (COX-II). nih.gov This compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.95 μM against COX-II, indicating its potential as a targeted anti-inflammatory agent. nih.gov Furthermore, research into related structures, such as 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, revealed a pronounced anti-inflammatory effect that was reportedly 3.3 times more potent than the conventional nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium in a model of acute inflammatory arthritis. sigmaaldrich.comsigmaaldrich.com
In addition to direct enzyme inhibition, certain derivatives have shown significant antioxidant capabilities. A series of phenolic 4-arylidene-isoquinolinones were investigated for their ability to counteract oxidative stress. One compound in this series demonstrated excellent efficacy in scavenging hydroxyl radicals and reducing lipoperoxidation. This activity is largely attributed to the phenolic group attached to the structure, which plays a crucial role in neutralizing harmful reactive oxygen species.
Table 1: Anti-inflammatory Activity of Selected 6,7-Dimethoxyisoquinoline Derivatives
| Compound | Mechanism of Action | Observed Activity |
|---|---|---|
| 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | Selective COX-II Inhibition | IC₅₀ = 0.95 μM nih.gov |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Anti-inflammatory | 3.3 times more potent than diclofenac sodium sigmaaldrich.comsigmaaldrich.com |
Metabolic Disorder Interventions
The this compound scaffold has also served as a foundation for developing inhibitors of enzymes implicated in metabolic diseases, particularly type 2 diabetes.
A significant breakthrough in this area was the discovery of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as the first potent and reversible inhibitors of glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govsigmaaldrich.com GFAT is the rate-limiting enzyme in the hexosamine biosynthetic pathway, which plays a crucial role in the pathophysiology of insulin (B600854) resistance and other complications of diabetes. By inhibiting GFAT, these compounds can help prevent the hyperglycemia-induced flux through this pathway.
Structure-activity relationship (SAR) studies of this class of inhibitors revealed that the ketone group linking the isoquinoline core and the aryl ring is essential for high potency. nih.govsigmaaldrich.comresearchgate.net Furthermore, substitutions on both the A-ring (the dimethoxy-substituted ring of the isoquinoline) and the C-ring (the aryl group) were found to have a significant impact on the inhibitory activity. nih.govresearchgate.net
Through high-throughput screening and subsequent optimization, a lead compound, designated as RO0509347 (Compound 28 in the original study), was identified. This derivative demonstrated potent inhibition of GFAT with an IC₅₀ value of 1 μM. nih.govsigmaaldrich.com In preclinical studies, RO0509347 also showed a desirable pharmacokinetic profile in rats and significantly reduced glucose excursion in an oral glucose tolerance test (OGTT) in a mouse model of obesity and diabetes (ob/ob mice). nih.govsigmaaldrich.com
Table 2: GFAT Inhibitory Activity of Selected 1-Arylcarbonyl-6,7-dimethoxyisoquinoline Derivatives
| Compound ID | R Group (Aryl) | GFAT IC₅₀ (μM) |
|---|---|---|
| 5 | Phenyl | >100 |
| 23 | 2-Chlorophenyl | 1.8 |
| 24 | 3-Chlorophenyl | 1.3 |
| 25 | 4-Chlorophenyl | 1.3 |
| 26 | 3,4-Dichlorophenyl | 0.6 |
| 27 | 3-Trifluoromethylphenyl | 1.3 |
| 28 (RO0509347) | 3-Chloro-4-fluorophenyl | 1.0 nih.govsigmaaldrich.com |
Data sourced from Qian et al., Bioorg Med Chem Lett, 2011.
Biogenetic Origins and Natural Product Significance of Isoquinoline Alkaloids Relevant to the 6,7 Dimethoxyisoquinolin 1 2h One Scaffold
Major Biosynthetic Precursors and Enzymatic Pathways
The biosynthesis of the isoquinoline (B145761) alkaloid framework is a complex process involving a series of enzymatic reactions that utilize primary metabolites as foundational building blocks. The vast majority of isoquinoline alkaloids, including the scaffold of 6,7-dimethoxyisoquinolin-1(2H)-one, are derived from the aromatic amino acid L-tyrosine. kegg.jpegpat.com
The biosynthetic journey begins with L-tyrosine, which serves a dual role by providing both the isoquinoline ring and the benzyl (B1604629) portion of the characteristic benzylisoquinoline structure. kegg.jp Through a series of enzymatic steps, tyrosine is converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. kegg.jp The central event in the formation of the core isoquinoline skeleton is the Pictet-Spengler condensation of these two tyrosine-derived units. This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), which yields (S)-norcoclaurine, the first committed intermediate of the pathway. researchgate.net
Following the formation of (S)-norcoclaurine, a sequence of modifications, including O-methylation, N-methylation, and hydroxylation, occurs to produce the pivotal intermediate (S)-reticuline. researchgate.net These reactions are catalyzed by a series of specific enzymes, as detailed in the table below. (S)-reticuline is a critical branch-point intermediate from which a vast array of different isoquinoline alkaloid structural types are synthesized.
While tyrosine is the predominant precursor, some studies have identified alternative biosynthetic routes. For instance, research on the isoquinolinequinone alkaloid mansouramycin D in Streptomyces albus has shown that tryptophan, rather than tyrosine, serves as the main biosynthetic precursor. nih.gov However, for the vast majority of plant-derived isoquinoline alkaloids, the pathway originates from tyrosine. egpat.comnih.gov
Key Enzymes in the Biosynthesis of (S)-Reticuline:
| Enzyme | Abbreviation | Function |
| Tyrosine Decarboxylase | TYDC | Converts tyrosine to tyramine. |
| Tyrosine Aminotransferase | TAT | Initiates an alternative pathway to 4-hydroxyphenylacetaldehyde. researchgate.net |
| Norcoclaurine Synthase | NCS | Catalyzes the Pictet-Spengler condensation to form (S)-norcoclaurine. researchgate.net |
| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine. researchgate.net |
| Coclaurine N-methyltransferase | CNMT | Methylates the amino group of coclaurine. researchgate.net |
| N-methylcoclaurine 3'-hydroxylase | MCH/CYP80B1 | Hydroxylates the 3' position of N-methylcoclaurine. researchgate.net |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group to yield (S)-reticuline. researchgate.net |
Isolation and Structural Diversity from Natural Sources
The structural diversity of isoquinoline alkaloids is immense, arising from various intramolecular rearrangements, substitutions, and additional ring formations of the primary benzylisoquinoline skeleton. numberanalytics.comalfa-chemistry.com This diversity has led to their classification into several major subgroups based on their chemical structures. wikipedia.orgnumberanalytics.com Over 250 new isoquinoline alkaloids were isolated and identified between 2019 and 2023 alone, highlighting the continuous discovery in this field. nih.gov
These compounds are isolated from a wide range of natural, primarily plant-based, sources. The Papaveraceae family is particularly well-known, with the opium poppy (Papaver somniferum) producing famous alkaloids like morphine and codeine. wikipedia.org Other significant families include the Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. wikipedia.org Simple isoquinoline alkaloids have also been isolated from marine microorganisms. rsc.org The compound 6,7-dimethoxyisoquinoline (B95607), a close structural relative of the title compound, has been identified in plants such as Xylopia parviflora, Hernandia sonora, and Pachycereus weberi. nih.gov
The isolation process typically involves extraction from plant material followed by various chromatographic techniques to separate the complex mixture of alkaloids. The final structures are then elucidated using spectroscopic methods like NMR and mass spectrometry, and in some cases, X-ray crystallography. mdpi.com
Major Structural Classes of Isoquinoline Alkaloids:
| Structural Class | Key Features | Example(s) | Natural Source Family (Example) |
| Simple Isoquinolines | Basic isoquinoline or tetrahydroisoquinoline core. | Anhalamine, Lophophorine | Cactaceae (Lophophora williamsii) |
| Benzylisoquinolines | An isoquinoline core with a benzyl group, typically at C1. | Papaverine, (S)-Reticuline | Papaveraceae (Papaver somniferum) neu.edu.tr |
| Aporphines | Formed by intramolecular C-C phenol (B47542) coupling of benzylisoquinolines. | Apomorphine, Magnoflorine | Magnoliaceae (Magnolia spp.) numberanalytics.com |
| Protoberberines | Tetracyclic system formed by the berberine (B55584) bridge enzyme (BBE). | Berberine, Palmatine | Berberidaceae (Berberis vulgaris) wikipedia.org |
| Phthalideisoquinolines | Contains a lactone ring fused to the isoquinoline system. | Noscapine (Narcotine) | Papaveraceae (Papaver somniferum) |
| Morphinans | Pentacyclic structure resulting from rearrangement of reticuline. | Morphine, Codeine, Thebaine | Papaveraceae (Papaver somniferum) wikipedia.org |
Chemotaxonomic Implications and Evolutionary Aspects
The distribution of isoquinoline alkaloids is not random across the plant kingdom; their presence and structural type are often characteristic of specific plant lineages, making them valuable chemotaxonomic markers. researchgate.net Chemotaxonomy uses the chemical constituents of plants as a tool for classification and understanding phylogenetic relationships. Isoquinoline alkaloids are considered highly conserved metabolites, particularly in ancient vascular plants, suggesting their biosynthetic pathways emerged early in plant evolution. rsc.org
The sporadic but consistent occurrence of these alkaloids in families like Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae—all within the order Ranunculales—points to a shared evolutionary history. wikipedia.orgresearchgate.net The presence of a common biosynthetic pathway originating from tyrosine across these families supports their close phylogenetic relationship. The structural complexity and diversity within these families, from simple isoquinolines to complex morphinans, reflect evolutionary divergence and specialization of the biosynthetic machinery over time. rsc.org
The development of specific enzymes, such as the cytochrome P450 families (e.g., CYP80 and CYP719) that are unique to benzylisoquinoline alkaloid biosynthesis, represents a key evolutionary innovation. nih.gov These enzymes catalyze the crucial rearrangement and coupling reactions that lead to the vast array of alkaloid structures observed. The study of these enzymatic pathways and their genetic underpinnings not only clarifies biosynthetic routes but also provides insights into the evolutionary relationships between different plant species. nih.gov The presence of similar alkaloids in unrelated families, though rare, may suggest instances of convergent evolution, where similar biochemical solutions evolved independently to fulfill specific ecological roles, such as defense against herbivores and pathogens. researchgate.net
Future Prospects and Research Directions in 6,7 Dimethoxyisoquinolin 1 2h One Research
Translation of Preclinical Findings to Therapeutic Development
The journey from a promising preclinical compound to a clinically approved drug is fraught with challenges, including issues with scientific rigor, the predictive value of animal models, and reproducibility. nih.gov For derivatives of 6,7-dimethoxyisoquinolin-1(2H)-one, which have shown potential in diverse areas such as oncology, infectious diseases, and neurology, a systematic and rigorous approach is essential for successful clinical translation. nih.govnih.govnih.gov
Preclinical studies have identified several derivatives with significant therapeutic potential. For instance, certain 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides have demonstrated potent activity as P-glycoprotein (P-gp) modulators, reversing multidrug resistance (MDR) in cancer cells. researchgate.netnih.gov Similarly, other analogs have been identified as inhibitors of c-Met kinase, a key target in cancer therapy, or as inhibitors of HIV-1 reverse transcriptase. nih.govnih.gov A derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was found to modulate muscle contractility by affecting muscarinic acetylcholine (B1216132) and serotonin (B10506) receptors in ex vivo models. nih.gov
The critical next step is the rigorous validation of these findings. An effective translational pipeline involves several key stages:
Pharmacokinetics and Pharmacodynamics (PK/PD): Initial screening must confirm drug stability, appropriate formulation, and significant brain or target tissue exposure in relevant disease models. nih.gov PK/PD modeling can then inform the dose and schedule for long-term efficacy studies. nih.gov
Target Engagement: It is crucial to demonstrate that the compound interacts with its intended biological target in a living organism. nih.gov For example, studies with [11C]-labeled benzamide (B126) analogs of the 6,7-dimethoxytetrahydroisoquinoline core have used PET imaging to confirm target engagement of σ2 receptors in tumor-bearing mice. nih.gov
Rigorous In Vivo Testing: Efficacy studies in well-validated animal models must be conducted with robust experimental designs, adequate statistical power, and adherence to reporting guidelines like the ARRIVE guidelines to ensure reproducibility. nih.gov
The development of compounds based on the isoquinoline (B145761) scaffold is an active area, with at least 38 such drugs in clinical use or trials for a variety of diseases. nih.gov The successful translation of the next generation of this compound derivatives will depend on a disciplined, multi-stage validation process to bridge the gap from laboratory findings to patient application. nih.gov
Table 1: Selected Preclinical Findings for 6,7-Dimethoxyisoquinoline (B95607) Derivatives
| Derivative Class | Biological Activity | Key Findings | Reference(s) |
|---|---|---|---|
| 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides | P-glycoprotein (P-gp) modulation | Potently inhibited P-gp mediated efflux, sensitizing cancer cells to doxorubicin. Showed high selectivity for P-gp over other ABC transporters. | researchgate.netnih.gov |
| 6,7-Dimethoxy-4-anilinoquinolines | c-Met kinase inhibition | Compound 12n showed potent inhibition of c-Met (IC₅₀ = 0.030 µM) and excellent anticancer activity against tested cell lines. | nih.gov |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) analogues | HIV-1 Reverse Transcriptase inhibition | Compounds 8h and 8l showed promising inhibition (74.82% and 72.58%, respectively) at 100 µM concentration. | nih.gov |
| 3-Phenyl substituted 6,7-dimethoxyisoquinolines | Antibacterial (FtsZ targeting) | Active against various bacteria, including MRSA, with target specificity for the FtsZ protein, suggesting a favorable toxicological profile. | nih.gov |
| N-[4-(3,4-Dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl]-benzamides | σ₂ receptor binding | Analogs showed high affinity and selectivity for σ₂ receptors, which are overexpressed in tumor cells, enabling PET imaging of tumors. | nih.gov |
| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | Muscle contractility modulation | Induced concentration-dependent effects on smooth muscle tissue and reduced expression of 5-HT₂ₐ and 5-HT₂ₑ receptors. | nih.gov |
Addressing Challenges in Compound Optimization and Drugability
While the this compound scaffold provides a promising starting point, transforming a "hit" compound into a viable drug candidate requires extensive optimization to enhance its efficacy, selectivity, and drug-like properties. This process, known as lead optimization, faces several significant hurdles.
A primary challenge in modern drug development is the poor solubility of many active pharmaceutical ingredients (APIs), which are often large, complex, and flexible molecules. e-cam2020.eu Poor solubility can lead to insufficient bioavailability and difficulties in manufacturing. e-cam2020.eu Another key issue is polymorphism, where a compound can exist in multiple crystalline forms with different stability and dissolution profiles, complicating development. e-cam2020.eu Particle size and shape also critically influence processability and formulation. e-cam2020.eu
Structure-Activity Relationship (SAR) studies are fundamental to overcoming these challenges. By systematically modifying the chemical structure, researchers can identify which parts of the molecule are essential for biological activity and which can be altered to improve drugability. For 6,7-dimethoxyisoquinoline derivatives, SAR studies have yielded crucial insights:
P-gp Modulators: In the development of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives as MDR reversers, SAR analysis revealed that methoxy (B1213986) substitutions on the terminal aryl ring and specific rigid linkers were important for potent P-gp inhibition. researchgate.net Furthermore, comparing amide and ester isosteres showed that while both could be active, the amides possessed greater chemical stability in human plasma, a critical attribute for in vivo bioavailability. nih.gov
c-Met Inhibitors: For 6,7-dimethoxy-4-anilinoquinolines, the introduction of a benzimidazole (B57391) moiety was explored. SAR analysis of various substitutions on this ring system identified compound 12n as having the most potent inhibitory activity against c-Met kinase. nih.gov
Antioomycete Agents: In a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives, 3D-QSAR studies highlighted the necessity of a C4-carboxyl group for activity against the phytopathogen Pythium recalcitrans. rsc.org
Computational tools are increasingly used to predict properties and guide optimization. In silico analysis can forecast ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potential toxicity, and synthetic accessibility, helping to prioritize which compounds to synthesize and test. mdpi.com For example, the analysis of DIQ predicted good oral bioavailability and blood-brain barrier penetration, justifying its synthesis and further study. mdpi.com
Table 2: Structure-Activity Relationship (SAR) Insights for 6,7-Dimethoxyisoquinoline Derivatives
| Scaffold/Series | Structural Modification | Impact on Activity/Property | Reference(s) |
|---|---|---|---|
| 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinolines | Linker between isoquinoline and aryl moiety | Amide linkers provided greater enzymatic stability in human plasma compared to ester isosteres. | nih.gov |
| 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinolines | Substitution on terminal aryl ring | Methoxy, allyloxy, or acetylamino substitutions were identified as important pharmacophores for P-gp inhibition. | researchgate.net |
| 6,7-Dimethoxy-4-anilinoquinolines | Substitution on benzimidazole ring | SAR exploration led to the identification of compound 12n with an IC₅₀ of 0.030 µM against c-Met kinase. | nih.gov |
| 3-Phenyl substituted 6,7-dimethoxyisoquinolines | Phenyl substitution at C3 | Introduction of various substituted phenyl groups led to potent antibacterial agents targeting the FtsZ protein. | nih.gov |
| 3,4-Dihydroisoquinolin-1(2H)-ones | Carboxyl group at C4 | 3D-QSAR analysis revealed this group to be essential for potent antioomycete activity. | rsc.org |
Emerging Methodologies and Novel Target Identification
The future of drug discovery with the this compound core relies on the dual advancement of synthetic methodologies and the identification of new biological applications.
Emerging Synthetic Methodologies: The efficient and diverse synthesis of isoquinoline derivatives is key to exploring chemical space and optimizing lead compounds. While classical methods like the Bischler–Napieralski reaction are still employed, newer, more versatile methods are emerging. mdpi.com
Novel Cyclization Strategies: A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comnih.govresearchgate.net This approach allows for the convenient construction of chiral tetrahydroisoquinoline carboxylic acids, which are important building blocks. mdpi.com
Reaction Optimization: Researchers have focused on optimizing reaction conditions to improve yields and tackle specific synthetic challenges, such as the N-methylation of isoquinolones, which can be difficult due to stability issues. researchgate.net
Modern Coupling Reactions: The Suzuki coupling reaction has been used extensively to create C-C bonds, for instance, in the synthesis of 3-phenyl substituted 6,7-dimethoxyisoquinolin-1-ones from a 3-bromo intermediate, allowing for the introduction of diverse aryl groups. nih.gov
Novel Target Identification: The wide range of biological activities reported for this scaffold suggests it can interact with multiple biological targets. nih.govnih.gov This versatility opens up opportunities to identify novel therapeutic uses.
Known Targets: Preclinical research has already identified several molecular targets, including the efflux pump P-glycoprotein, the viral enzyme HIV-1 reverse transcriptase, the bacterial cell division protein FtsZ, and protein kinases like c-Met. nih.govresearchgate.netnih.govnih.gov The ability of derivatives to induce apoptosis in tumor cells via σ₂ receptor binding also points to a promising avenue in oncology. nih.gov
Future Directions: The established bioactivity profiles can guide the search for new targets. For example, compounds that reverse multidrug resistance could be screened against other ABC transporters. Derivatives showing anticancer activity could be tested against broad kinase panels to uncover novel inhibitory profiles. The antioomycete activity of certain derivatives suggests potential applications in agriculture or as antifungal agents in medicine, warranting investigation into their precise mechanism of action, which appears to involve the disruption of biological membrane systems. rsc.org
The integration of computational chemistry, such as machine learning and AI, with high-throughput screening can accelerate the drug discovery process. researchgate.net These technologies can help predict new biological targets for the this compound scaffold and design novel derivatives with improved potency and selectivity, ensuring this privileged structure continues to be a source of potential new medicines. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the physicochemical properties of 6,7-Dimethoxyisoquinolin-1(2H)-one, and how can experimental data discrepancies be addressed?
- Methodology : Use standardized techniques to measure properties such as LogP (octanol-water partition coefficient) via shake-flask or HPLC methods, and polar surface area (PSA) via computational tools like Molinspiration. For boiling point, employ differential scanning calorimetry (DSC) or dynamic vapor pressure analysis.
- Data Handling : If discrepancies arise (e.g., conflicting LogP values), cross-validate results using multiple methods or consult high-quality databases (e.g., PubChem, Reaxys) . Physical properties like density (1.2±0.1 g/cm³) and refractive index (1.558) should be confirmed via pycnometry and refractometry, respectively .
Q. How can researchers design a scalable synthesis route for this compound while minimizing byproducts?
- Synthetic Strategy : Adapt methodologies from structurally similar isoquinolinones. For example, describes a route using TMSCN and TBAF for cyanohydrin formation (80% yield), followed by hydrogenation and alkylation steps. Optimize reaction conditions (e.g., solvent, catalyst loading) to reduce side reactions.
- Byproduct Mitigation : Use chromatography (HPLC, TLC) or recrystallization for purification. Monitor reaction progress via NMR or LC-MS to identify intermediates .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methods : Column chromatography with silica gel (hexane/ethyl acetate gradients) is widely used. For challenging separations, consider preparative HPLC with C18 columns. Recrystallization from dichloromethane/di-isopropylether mixtures (as in ) can yield high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Approach : Conduct dose-response studies under standardized conditions (e.g., cell lines, assay protocols). Compare structural analogs (e.g., ’s indanones) to identify pharmacophore contributions. Use molecular docking to validate binding hypotheses against target proteins (e.g., HIV-1 integrase in ) .
Q. What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound’s solid-state structure?
- Techniques :
- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) as demonstrated in , which reported centroid-to-centroid distances of 3.94 Å .
- Solid-state NMR : Analyze crystal packing effects on chemical shifts.
- FT-IR/Raman spectroscopy : Confirm functional groups and assess polymorphism .
Q. How can computational modeling improve the design of this compound-based inhibitors?
- Workflow :
Perform DFT calculations to optimize geometry and electronic properties (e.g., HOMO-LUMO gaps).
Use molecular dynamics (MD) simulations to study ligand-protein interactions (e.g., ’s HIV-1 integrase inhibitors).
Validate predictions with in vitro assays (e.g., IC50 determination) .
Q. What strategies address low yields in multi-step syntheses of this compound derivatives?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
